

# Physical and chemical properties of Cyproheptadine-d3

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## Compound of Interest

Compound Name: Cyproheptadine Hydrochloride-d3

Cat. No.: B15615832

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An In-depth Technical Guide on the Core Physical and Chemical Properties of Cyproheptadine-d3

## Introduction

Cyproheptadine-d3 is the deuterium-labeled analog of Cyproheptadine, a first-generation antihistamine that also exhibits potent antiserotonergic and anticholinergic activities.[1][2] The incorporation of three deuterium atoms on the N-methyl group creates a stable, heavier isotope version of the parent compound. This modification makes Cyproheptadine-d3 an invaluable tool in analytical and pharmacokinetic research, where it is primarily utilized as an internal standard for the precise quantification of Cyproheptadine in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[1][3] Its pharmacological activity is considered identical to that of Cyproheptadine. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key signaling pathways associated with Cyproheptadine-d3.

## Physical and Chemical Properties

Cyproheptadine-d3 is a solid compound at room temperature.[1] While specific experimental data for properties like melting and boiling points of the deuterated form are not readily available, the properties of the parent compound, Cyproheptadine, and its hydrochloride salt offer a reliable reference. The key physical and chemical data are summarized in the tables below for clear comparison.

Table 1: Core Properties of Cyproheptadine-d3

Property	Value	Source(s)
IUPAC Name	<b>4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine</b>	<a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	2712455-05-3	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>21</sub> H <sub>18</sub> D <sub>3</sub> N	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Formula Weight	290.4 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Formulation	A solid	<a href="#">[1]</a>
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>3</sub> )	<a href="#">[1]</a>
Solubility	Soluble in Methanol	<a href="#">[1]</a>
Storage	-20°C	<a href="#">[1]</a>

| Stability | ≥ 4 years [\[1\]](#) |

Table 2: Properties of Parent Compound (Cyproheptadine) and its Hydrochloride Salt for Reference

Property	Cyproheptadine	Cyproheptadine Hydrochloride	Source(s)
CAS Number	129-03-3	969-33-5	[7][8]
Molecular Formula	C <sub>21</sub> H <sub>21</sub> N	C <sub>21</sub> H <sub>22</sub> ClN	[2][7]
Molecular Weight	287.4 g/mol	323.9 g/mol	[2][7]
Melting Point	112.3-113.3 °C	165 °C (decomposes)	[2][9][10]
Boiling Point	~419.7 °C (estimate)	~440.1 °C (estimate)	[11][12]

| Solubility | Insoluble in ether | Soluble in water, methanol, chloroform; sparingly in ethanol; practically insoluble in ether. |[2][13][14] |

## Experimental Protocols

The methodologies for the synthesis and analysis of Cyproheptadine-d3 are analogous to those established for the non-labeled compound.

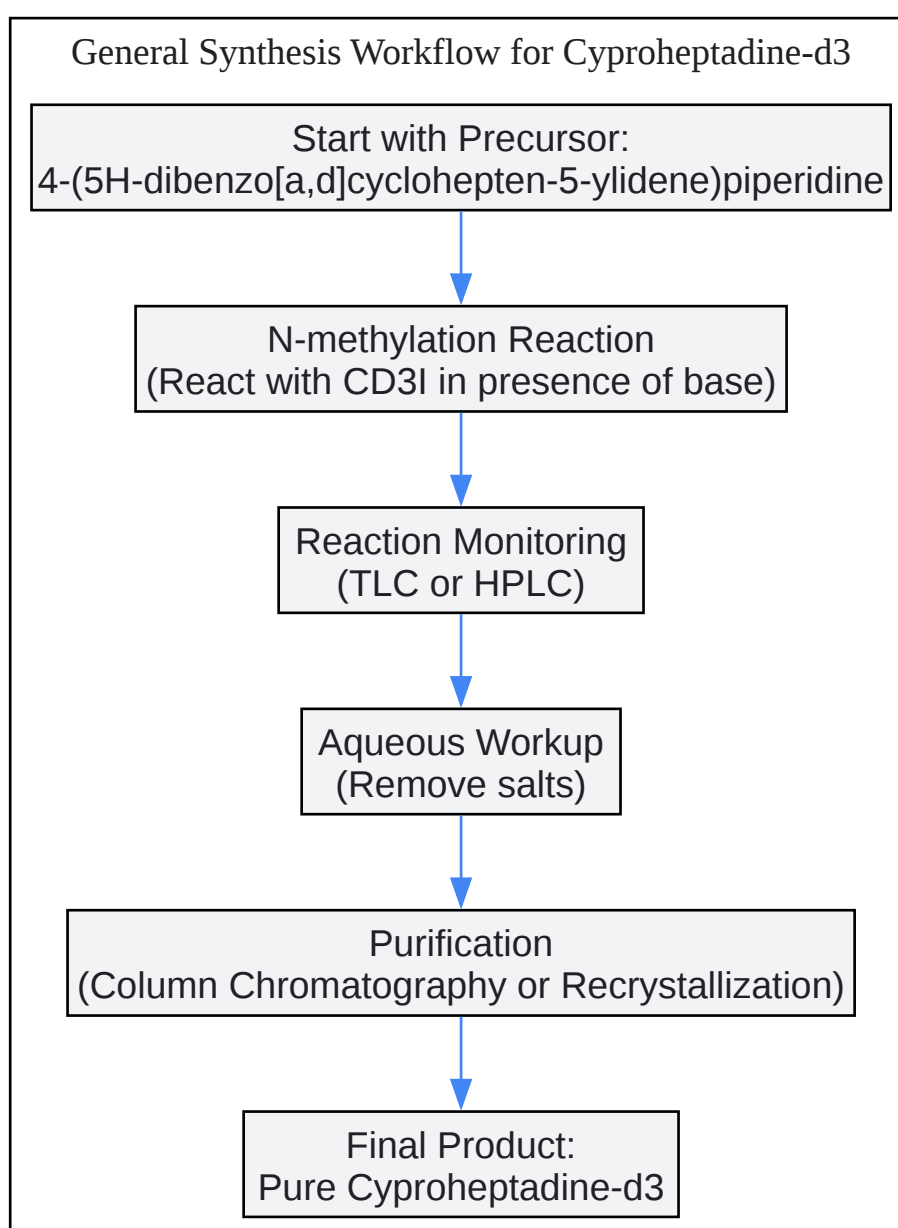
### General Synthesis Protocol

The synthesis of Cyproheptadine-d3 typically involves the introduction of a deuterated methyl group onto the piperidine nitrogen of a suitable precursor. A common synthetic strategy for the parent compound, which can be adapted, involves a Grignard reaction followed by dehydration. For the deuterated analog, a deuterated Grignard reagent or another deuterated methylating agent would be used in the final N-alkylation step.

A plausible synthetic route is as follows:

- **Precursor Synthesis:** Synthesis of the core structure, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine, from a suitable starting material like 5-dibenzosuberone.
- **N-methylation (Deuteration):** The piperidine precursor is reacted with a deuterated methylating agent, such as iodomethane-d<sub>3</sub> (CD<sub>3</sub>I), in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).

- **Reaction Monitoring:** The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Workup and Purification:** The reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is dried and the solvent evaporated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure Cyproheptadine-d3.



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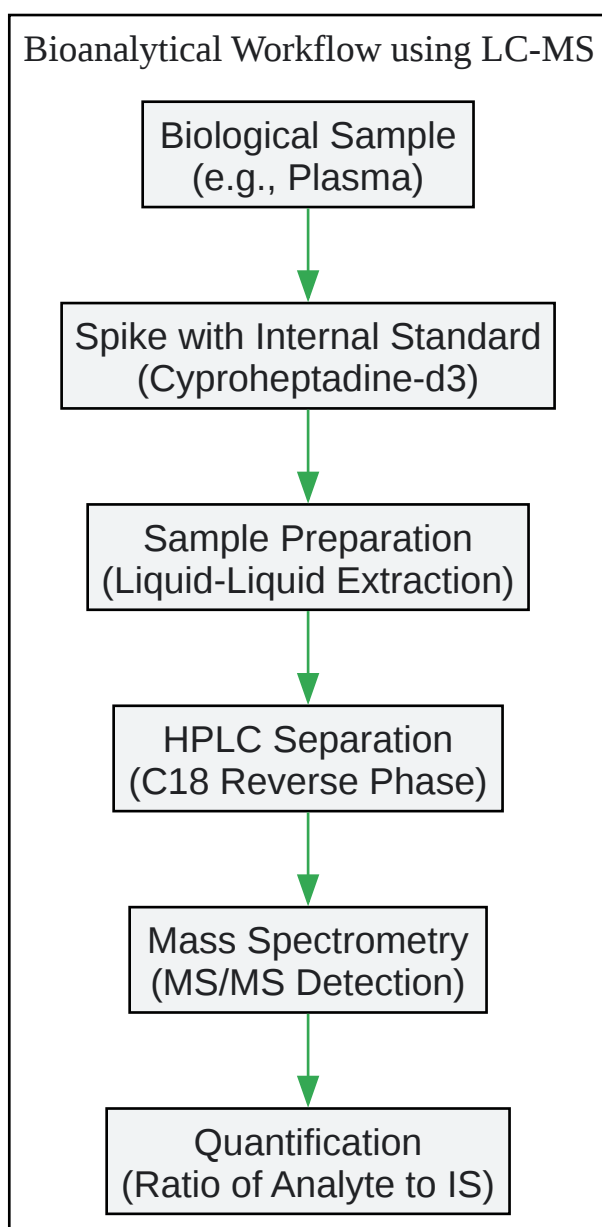
Caption: General workflow for the synthesis of Cyproheptadine-d3.

## Analytical Protocols

As an internal standard, Cyproheptadine-d3 is central to quantitative bioanalytical methods. HPLC coupled with mass spectrometry is the predominant technique.

Representative HPLC Method for Quantification in Plasma:[15]

- Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
- Column: Hypersil BDS C18 column (250×4.6 mm, 5 µm particle size) is commonly used.[15]
- Sample Preparation (Liquid-Liquid Extraction):
  - To 1 mL of plasma, add a known concentration of the internal standard (Cyproheptadine-d3).
  - Add 1 mL of ammonium formate buffer and 500 µL of n-hexane.[15]
  - Vortex the mixture for 15 minutes, followed by centrifugation at 5000 rpm for 15 minutes. [15]
  - The upper organic layer is transferred, evaporated to dryness, and the residue is reconstituted in methanol for injection.[15]
- Mobile Phase: A gradient or isocratic mixture, such as acetonitrile, methanol, and 20 mM ammonium formate buffer.[15]
- Flow Rate: Typically 1.0 mL/min.[15]
- Detection: UV detection at 224 nm or, more commonly, tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[15] In MS/MS, specific parent-daughter ion transitions for both Cyproheptadine and Cyproheptadine-d3 are monitored.



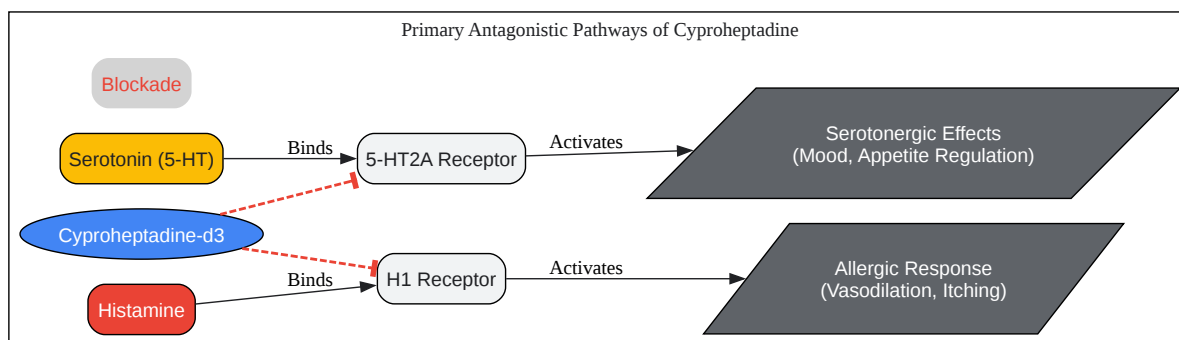
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Caption: Typical workflow for analyzing Cyproheptadine using its deuterated analog.

## Signaling Pathways and Mechanism of Action

The pharmacological effects of Cyproheptadine are exerted through its interaction with multiple receptor systems. As its deuterated analog, Cyproheptadine-d3 is expected to follow the same pathways.

- **Histamine H1 Receptor Antagonism:** Cyproheptadine is a potent inverse agonist at H1 receptors. By competitively blocking the binding of histamine to these receptors on endothelial cells and smooth muscle cells, it prevents the classic allergic responses, such as vasodilation, increased capillary permeability, and smooth muscle contraction (e.g., in the bronchi).[1] This action underlies its use in treating allergic conditions like rhinitis and urticaria.[1]
- **Serotonin 5-HT<sub>2</sub> Receptor Antagonism:** The compound is also a strong antagonist of serotonin receptors, particularly the 5-HT<sub>2</sub> subfamily (5-HT<sub>2a</sub>, 5-HT<sub>2e</sub>, and 5-HT<sub>2c</sub>).[16] This antiserotonergic activity is thought to be responsible for its effectiveness in managing serotonin syndrome and stimulating appetite.[2][7]
- **Other Activities:** At higher concentrations, Cyproheptadine also demonstrates anticholinergic (muscarinic receptor antagonism) and weak antidopaminergic activities.[16] More recently, it was identified as an inhibitor of the lysine methyltransferase SET7/9, which may have implications for its effects on gene expression.[1]



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Caption: Cyproheptadine-d3 blocks histamine H1 and serotonin 5-HT<sub>2A</sub> receptors.

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